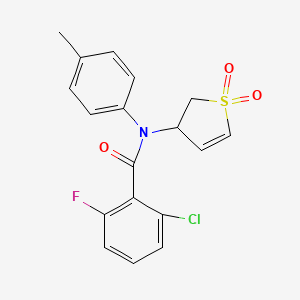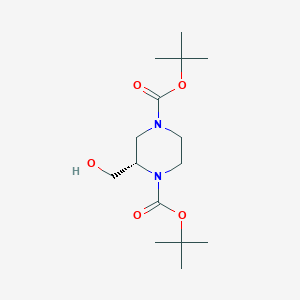
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro group, a dioxido-dihydrothiophenyl moiety, a fluoro group, and a p-tolyl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide typically involves multiple steps, including the introduction of the chloro, fluoro, and p-tolyl groups onto the benzamide core. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Acylation: Acylation of the amine to form the benzamide core.
Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.
Sulfonation: Formation of the dioxido-dihydrothiophenyl moiety through sulfonation and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxido-dihydrothiophenyl moiety.
Reduction: Reduction reactions may target the chloro and fluoro groups, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chloro or fluoro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and dioxido-dihydrothiophenyl groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)acetamide
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide
Uniqueness
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(p-tolyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds lacking this group.
Eigenschaften
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-6-fluoro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c1-12-5-7-13(8-6-12)21(14-9-10-25(23,24)11-14)18(22)17-15(19)3-2-4-16(17)20/h2-10,14H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGTZWUQDCGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}prop-2-en-1-one](/img/structure/B2695635.png)
![N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2695636.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)
![3-(2-chlorophenyl)-5-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2695647.png)
![4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2695648.png)


![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride](/img/structure/B2695654.png)


